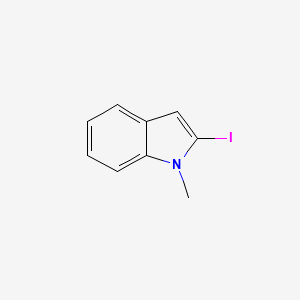

2-Iodo-1-methyl-1H-indole

Descripción

Indole (B1671886) Scaffold as a Privileged Structure in Chemical Sciences

The term "privileged structure" was first introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.gov The indole nucleus is a quintessential example of such a scaffold. nih.govresearchgate.netmdpi.com Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) has spurred extensive research into its chemical properties and biological activities. nih.gov The versatility of the indole ring allows it to serve as a template for the design of a vast number of synthetic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer agents. researchgate.netmdpi.comijpsr.com

The ability of the indole scaffold to interact with a diverse range of biological targets is attributed to its unique electronic and structural features. The electron-rich nature of the pyrrole (B145914) ring, combined with the aromaticity of the benzene (B151609) ring, allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are crucial for the binding of indole-containing molecules to the active sites of enzymes and receptors. researchgate.net

Historical and Contemporary Perspectives on Indole Functionalization Research

The history of indole chemistry dates back to the 19th century with the work of Adolf von Baeyer on the dye indigo. wikipedia.org Early methods for indole synthesis, such as the Fischer indole synthesis developed in 1883, laid the foundation for the field. wikipedia.orgirjmets.com Over the years, numerous other named reactions, including the Leimgruber-Batcho, Madelung, and Reissert syntheses, have been developed to construct the indole core. wikipedia.orgirjmets.comresearchgate.net

Contemporary research in indole functionalization has shifted towards more efficient and selective methods. numberanalytics.comsemanticscholar.org Modern techniques such as C-H activation, cross-coupling reactions, and catalytic approaches have revolutionized the way chemists modify the indole scaffold. numberanalytics.comresearchgate.nettandfonline.com These methods allow for the direct introduction of functional groups at specific positions of the indole ring, often with high regioselectivity and under mild reaction conditions. numberanalytics.comsemanticscholar.org This has enabled the synthesis of complex and highly substituted indole derivatives that were previously inaccessible. researchgate.net

Position of 2-Iodo-1-methyl-1H-indole within Halogenated Indole Research

Halogenated indoles represent a significant class of compounds with diverse biological activities. asm.orgnih.govnih.gov The introduction of a halogen atom onto the indole scaffold can dramatically alter its physicochemical properties and biological profile. nih.gov Research has shown that the type and position of the halogen substituent play a crucial role in determining the compound's activity. nih.gov

Within this context, this compound is a key intermediate in the synthesis of various functionalized indoles. The iodine atom at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. vulcanchem.com This allows for the introduction of a wide range of substituents at this position, making it a valuable building block in medicinal chemistry and materials science. The methyl group at the 1-position enhances the stability of the compound and can influence its reactivity and biological interactions. vulcanchem.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 75833-63-5 guidechem.combldpharm.com |

| Molecular Formula | C9H8IN guidechem.comnih.gov |

| Molecular Weight | 257.07 g/mol guidechem.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the electrophilic iodination of 1-methylindole (B147185). One reported method involves the use of iodine monochloride (ICl) as the iodinating agent. vulcanchem.com

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond. The iodine atom is a good leaving group, making the 2-position susceptible to nucleophilic attack and, more importantly, a prime site for various cross-coupling reactions.

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound. While specific spectra are not provided here, typical analytical techniques would include:

¹H NMR: To determine the number and environment of the protons in the molecule.

¹³C NMR: To identify the carbon skeleton of the compound.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis lies in its utility as a substrate for cross-coupling reactions. These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid or ester to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl groups at the 2-position of the indole ring. nih.govuwindsor.ca

Sonogashira Coupling: The Sonogashira reaction couples this compound with a terminal alkyne, providing a route to 2-alkynylindoles. nih.gov

Heck Coupling: This reaction allows for the arylation or vinylation of the indole at the 2-position using an alkene in the presence of a palladium catalyst. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with this compound, forming a new carbon-carbon bond.

These cross-coupling reactions have been instrumental in the synthesis of a wide variety of complex indole derivatives with potential applications in various fields of chemical research. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGNTREXMXYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453953 | |

| Record name | 1H-Indole, 2-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75833-63-5 | |

| Record name | 1H-Indole, 2-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Iodo 1 Methyl 1h Indole

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and 2-iodo-1-methyl-1H-indole serves as an excellent substrate for many of these processes. The high reactivity of the C-I bond facilitates oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for a range of coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar 2,3-dihalo-1-methyl-indoles indicates that the C2 position is more reactive than the C3 position, suggesting that this compound would readily undergo Suzuki-Miyaura coupling. nih.gov

The reaction generally proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Typical catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) sources like palladium(II) acetate (B1210297) [Pd(OAc)₂] that are reduced in situ. A variety of aryl and heteroaryl boronic acids can be coupled at the C2 position of the indole (B1671886) ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-indoles

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 90 | Good |

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This reaction is a highly efficient method for the synthesis of 2-alkynyl-1-methyl-1H-indoles. The reaction is typically carried out under mild, anhydrous, and anaerobic conditions.

Commonly used palladium catalysts include Pd(PPh₃)₄ and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], while copper(I) iodide (CuI) is the standard co-catalyst. The amine, such as triethylamine (B128534) or diisopropylamine, serves as both the base and often as the solvent. The reaction is tolerant of a wide range of functional groups on both the alkyne and the indole core.

Table 2: Typical Conditions for Sonogashira Coupling of Iodo-indoles

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp to 50 | Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | High |

| 1-Hexyne | Pd(OAc)₂ | CuI | Et₃N | DMF | Room Temp | Good |

Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent. commonorganicchemistry.comlibretexts.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. libretexts.org For this compound, the Stille coupling provides a route to introduce various alkyl, vinyl, aryl, and alkynyl groups at the C2 position.

The mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org A potential drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. commonorganicchemistry.com

Table 3: General Conditions for Stille Coupling of Iodo-indoles

| Organostannane Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | Good to High |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 80-100 | Good |

| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | - | Dioxane | 90 | Moderate to Good |

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a valuable tool for the synthesis of 2-alkenyl-1-methyl-1H-indoles. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

The reaction mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. organic-chemistry.org

Table 4: Illustrative Conditions for Heck-Mizoroki Reaction of Iodo-indoles

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 | Good |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | High |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | Moderate |

Other Palladium-Catalyzed Transformations

Beyond the major named cross-coupling reactions, the carbon-iodine bond of this compound is amenable to other palladium-catalyzed transformations, such as cyanation and amination reactions.

Palladium-Catalyzed Cyanation: This reaction allows for the introduction of a nitrile group at the C2 position, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize 2-amino-1-methyl-1H-indoles by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is highly valuable for the construction of C-N bonds.

Nucleophilic Substitution Reactions at the Iodinated Position

Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is generally difficult. The electron-rich nature of the indole ring system disfavors nucleophilic attack. However, nucleophilic substitution at the C2 position of the indole nucleus can be facilitated by the presence of strong electron-withdrawing groups on the ring or by using highly reactive nucleophiles under specific conditions. msu.edu For instance, studies on 1-methoxyindole-3-carboxaldehyde have shown that the C2 position can be susceptible to nucleophilic attack. msu.edu While direct displacement of the iodide from this compound by common nucleophiles is not a prevalent reaction pathway, it may be achievable under forcing conditions or with specific catalytic systems that activate the C-I bond towards nucleophilic attack.

Oxidation and Reduction Pathways for this compound Derivatives

The oxidation of indole derivatives can be a complex process, often leading to a variety of products depending on the oxidant and reaction conditions. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided literature, the behavior of related compounds offers valuable insights. For instance, oxidizing agents like 2-Iodoxybenzoic acid (IBX) are well-suited for the oxidation of alcohols to aldehydes. wikipedia.org In the context of indole chemistry, this suggests that derivatives of this compound bearing hydroxyl groups could be selectively oxidized at those positions without disrupting the core indole structure. wikipedia.org

The indole nucleus itself can undergo oxidative transformations. For example, the iodine-mediated intramolecular cyclization of enamines can lead to the formation of 3H-indoles, proceeding through an oxidative iodination mechanism. acs.org This type of reactivity highlights the potential for the iodo-substituted indole ring to participate in oxidative cyclization reactions, potentially leading to novel polycyclic structures.

Regarding reduction, the C-I bond in this compound is susceptible to cleavage under various reducing conditions. Catalytic hydrogenation, for instance, would likely lead to the formation of 1-methyl-1H-indole. More sophisticated reductions, such as those employed in transition metal-catalyzed cross-coupling reactions, effectively utilize the C-I bond as a reactive handle for derivatization rather than simple reduction.

Direct Carbon-Hydrogen Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering atom-economical routes to complex molecules. For 1-methyl-1H-indole, the reactivity of its various C-H bonds allows for selective functionalization at different positions.

C2-Selective Functionalization

While the subject compound is already functionalized at the C2 position, understanding the methodologies for C2-selective functionalization of the parent 1-methyl-1H-indole scaffold is crucial for comparative purposes and for the synthesis of related structures. Transition metal catalysis, particularly with palladium, has been instrumental in achieving C2-selectivity. The use of a directing group on the indole nitrogen can effectively steer the metal catalyst to the C2-H bond. For instance, an N-(2-pyridylmethyl) directing group has been shown to facilitate the C2-alkenylation of the indole ring. beilstein-journals.org Similarly, an N-(2-pyridyl)sulfonyl group is effective for directing Pd(II)-catalyzed C2-alkenylations. beilstein-journals.org Iridium catalysts have also been employed for the C2-selective methylation of indoles, utilizing a pivaloyl directing group. nih.govrsc.org

Table 1: Conditions for C2-Selective Methylation of 3-pivaloyl-N-methyl indole

| Entry | Catalyst (mol%) | Additive (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [IrCp*Cl2]2 (5) | AgNTf2 (20) | AgOAc (2) | 1,2-DCE | 115 | 23 | 89 |

Data sourced from a study on iridium-catalyzed C2-selective methylation. nih.gov

C3-Functionalization Methodologies

The C3 position of the indole nucleus is highly nucleophilic and prone to electrophilic substitution. Direct C3-alkylation of 1-methyl-1H-indole with alcohols represents a green and atom-economical approach. Various catalytic systems have been developed to facilitate this transformation.

A metal-free approach utilizing Cs2CO3 and oxone® enables the C3-alkylation of indoles with a range of α-heteroaryl-substituted methyl alcohols. chemrxiv.org This method is proposed to proceed through a hydrogen autotransfer-type mechanism. chemrxiv.org Molecular iodine has also been demonstrated as an effective catalyst for the C3-benzylation of indoles with benzylic alcohols under mild, metal- and base-free conditions. acs.org

Transition metal catalysts have also been successfully employed. A nickel complex has been shown to catalyze the C3-alkylation of indoles with both benzylic and aliphatic alcohols via a borrowing hydrogen strategy. researchgate.netrsc.org This methodology offers a broad substrate scope and good functional group tolerance. rsc.org

Table 2: Iodine-Catalyzed C3-Benzylation of 1-Methylindole (B147185)

| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Methylindole | Diphenylmethanol | I2 (5) | Toluene | 40 | 5 | 85 |

Data from a study on molecular iodine-catalyzed C3-benzylation. acs.org

Distal C-H Methylation (e.g., Catellani-type reaction)

The Catellani reaction is a powerful palladium-catalyzed process that utilizes norbornene as a transient mediator to achieve ortho-functionalization and ipso-termination of aryl halides. wikipedia.orgresearchgate.net This reaction has been adapted for the distal C-H functionalization of indole derivatives.

A notable application is the distal C-H methylation at the C4-position of 3-iodoindole derivatives. chemrxiv.org This "non-classical" Catellani-type reaction is enabled by a specially designed thio-cycloolefin ligand in conjunction with a palladium catalyst. The reaction proceeds via a putative six-membered palladacycle intermediate, leading to C4-methylation and subsequent hydrogenation at the C3-position. chemrxiv.org This strategy allows for the functionalization of a C-H bond that is remote from the initial site of oxidative addition. The scope of this transformation has been shown to be compatible with various substituents on the indole ring and at the N1-position. chemrxiv.org

Table 3: Substrate Scope for Distal C4-Methylation of 3-Iodoindoles

| Substrate | Product | Yield (%) |

| Methyl 3-iodo-1-methyl-1H-indole-2-carboxylate | Methyl 4-methyl-1-methyl-1H-indole-2-carboxylate | 85 |

| 5-Fluoro-3-iodo-1-methyl-1H-indole | 5-Fluoro-4-methyl-1-methyl-1H-indole | 76 |

| 3-Iodo-1-phenyl-1H-indole | 4-Methyl-1-phenyl-1H-indole | 68 |

Selected data from a study on thio-cycloolefin ligand enabled distal methylation. chemrxiv.org

Radical Reactions and Their Mechanistic Implications

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an indol-2-yl radical. These highly reactive intermediates can participate in a variety of intermolecular reactions, providing a pathway to 2-substituted indoles under mild conditions. lookchem.com

The generation of indol-2-yl radicals from 2-haloindoles allows for the formation of new carbon-carbon bonds at the C2 position. lookchem.com This approach offers an alternative to traditional methods that often require harsh basic conditions or palladium catalysis. lookchem.com The mechanistic implications of these radical reactions are significant, as they open up new avenues for the functionalization of the indole core. For instance, the dearomatization of indoles can be achieved through a photoredox-mediated Giese-type transformation, which involves the radical addition to the indole C2=C3 double bond. nih.gov While this particular study focused on electron-poor indoles, it highlights the potential for radical-mediated dearomatization pathways.

The study of intermolecular reactions of radicals derived from 2-haloindoles provides a foundation for understanding the potential transformations of this compound in radical-mediated processes. These reactions are expected to proceed via a standard radical chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of these reactions is dictated by the stability of the radical intermediates and the nature of the radical trap.

Applications of 2 Iodo 1 Methyl 1h Indole in Advanced Organic Synthesis

Role as a Precursor for Complex Heterocyclic Structures

2-Iodo-1-methyl-1H-indole serves as a key starting material for the synthesis of a variety of complex heterocyclic structures. The carbon-iodine bond at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com

One of the most powerful applications of this compound is in the construction of carbazoles, a class of nitrogen-containing heterocycles with significant biological and material properties. rsc.org Through a formal [2+2+2] annulation of indoles with ketones and nitroolefins, substituted carbazoles can be synthesized. While specific examples detailing the use of this compound in this exact transformation are not prevalent, the general strategy highlights the potential of functionalized indoles in building such complex systems. organic-chemistry.org

Furthermore, this building block is instrumental in the synthesis of β-carbolines, which are a prominent class of indole (B1671886) alkaloids. nih.govanalis.com.mymdpi.com The synthesis of β-carbolines can be achieved through various methods, including Pictet-Spengler reactions and electrocyclic cyclization of 3-nitrovinylindoles. nih.govanalis.com.my The 2-iodo functionality on the indole ring provides a handle for introducing substituents that can then participate in or direct the formation of the fused pyridine (B92270) ring characteristic of β-carbolines.

The table below illustrates the types of complex heterocyclic structures that can be accessed from indole precursors.

| Precursor Moiety | Reaction Type | Resulting Heterocyclic Structure |

| Indole | Annulation with ketones and nitroolefins | Carbazole |

| Indole | Pictet-Spengler reaction | β-Carboline |

| Indole | Electrocyclic cyclization | β-Carboline |

Synthesis of Polysubstituted Indole Derivatives

The synthesis of polysubstituted indoles is a central theme in medicinal and materials chemistry due to the diverse properties these compounds exhibit. nih.gov this compound is an excellent substrate for palladium-catalyzed reactions that enable the introduction of a wide array of substituents at the 2-position. acs.orgmdpi.comrsc.org

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions are routinely employed to functionalize iodo-indoles. nih.gov For instance, the Suzuki coupling allows for the introduction of aryl and heteroaryl groups, while the Sonogashira coupling is used to install alkynyl moieties. The Heck reaction facilitates the formation of carbon-carbon bonds with alkenes. These reactions are known for their high efficiency and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

The following table summarizes the application of various palladium-catalyzed cross-coupling reactions for the synthesis of polysubstituted indoles from iodo-indole precursors.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Resulting Indole Derivative |

| Suzuki Coupling | Organoboron Reagent | C-C (Aryl/Heteroaryl) | 2-Aryl/Heteroaryl-1-methyl-1H-indole |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | 2-Alkynyl-1-methyl-1H-indole |

| Heck Reaction | Alkene | C-C (Alkenyl) | 2-Alkenyl-1-methyl-1H-indole |

Construction of Fused-Ring Systems

The construction of fused-ring systems containing the indole nucleus is of great interest in the synthesis of natural products and pharmacologically active compounds. nih.gov this compound can be strategically employed in intramolecular reactions to build such polycyclic architectures.

A prominent method for the formation of fused rings is the intramolecular Heck reaction. researchgate.netorganicreactions.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of the C2-iodo position with an appropriately tethered alkene, leading to the formation of a new ring fused to the indole core. This strategy has been successfully applied to synthesize a variety of fused systems, including pyrrolo[1,2-a]indoles. rsc.org

Annulation reactions also provide a powerful route to fused-ring systems. For instance, palladium-catalyzed annulation between iodoanilines and ketones is a known method for indole synthesis itself, and extensions of this methodology can be envisioned for constructing more complex fused structures. acs.org The reactivity of the 2-iodo position in this compound makes it a suitable candidate for participating in such cyclization cascades.

The table below provides examples of fused-ring systems that can be constructed from functionalized indole precursors.

| Reaction Type | Key Transformation | Resulting Fused-Ring System |

| Intramolecular Heck Reaction | Pd-catalyzed cyclization | Pyrrolo[1,2-a]indole |

| Annulation Reaction | Pd-catalyzed cyclization | Carbazole |

| Domino Reaction | Ytterbium triflate-catalyzed domino reaction | Tropane-fused indoles |

Scaffold for Natural Product Synthesis

The indole core is a ubiquitous feature in a vast number of natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. nih.govrsc.org The functionalization of the indole nucleus is a critical step in the total synthesis of these complex molecules. lu.se

While direct examples of the use of this compound in the total synthesis of a specific natural product are not readily found in the reviewed literature, its potential as a key intermediate is evident. The ability to introduce various substituents at the C2-position through cross-coupling reactions allows for the elaboration of the indole core to match the substitution pattern of a target natural product.

For example, the synthesis of indole alkaloids often requires the precise installation of carbon and heteroatom substituents on the indole ring. The versatility of this compound in palladium-catalyzed reactions makes it an attractive starting point for the synthesis of complex intermediates en route to natural products like those belonging to the β-carboline family. nih.gov

Building Block for Drug-like Molecules

The indole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse therapeutic applications. nih.govnih.gov Indole derivatives have been developed as antiviral agents, kinase inhibitors, and other therapeutic agents. nih.govekb.egnih.govresearchgate.netresearchgate.netscirp.org

This compound serves as a valuable building block for the synthesis of libraries of drug-like molecules. The ability to easily modify the C2-position allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents. researchgate.net

For instance, in the development of kinase inhibitors, the indole core often serves as a scaffold that mimics the adenine (B156593) part of ATP, binding to the hinge region of the kinase. nih.govekb.egnih.govresearchgate.netscirp.org The substituents on the indole ring play a crucial role in determining the potency and selectivity of the inhibitor. The use of this compound enables the introduction of a wide range of chemical diversity at the C2-position, which can be critical for optimizing the binding affinity and pharmacokinetic properties of a potential drug candidate.

The table below highlights some therapeutic areas where indole-based compounds, accessible from precursors like this compound, have shown promise.

| Therapeutic Area | Target Class | Example of Indole-based Scaffold |

| Oncology | Kinase Inhibitors | Indolinones |

| Infectious Diseases | Antiviral Agents | Indole-based viral entry inhibitors |

| Central Nervous System | Receptor Modulators | β-Carbolines |

Pharmacological and Biological Research on 2 Iodo 1 Methyl 1h Indole and Its Analogues

Anticancer Activity Studies

The indole (B1671886) nucleus is a core component of many natural and synthetic molecules with notable biological activity, including anticancer properties. nih.govmdpi.com Alkaloids such as vincristine and vinblastine, which contain an indole scaffold, have inspired the development of numerous indole-based compounds as potential antitumor agents. mdpi.com Investigations into iodo-indole derivatives and related analogues have focused on their ability to inhibit cancer cell proliferation, modulate key cellular enzymes, and induce programmed cell death.

Various indole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. Studies have shown that analogues of 2-Iodo-1-methyl-1H-indole can inhibit the growth of lung (A549) and colon (HCT116) cancer cells. For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed selective cytotoxicity against the HCT-116 colon cancer cell line. nih.govnih.gov Specifically, compounds designated as 4g, 4a, and 4c in one study exhibited potent anticancer activity against HCT-116, with IC₅₀ values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov Furthermore, certain 3-indolyl-3-hydroxy-2-oxindole derivatives have shown anti-proliferative effects against several cancer cell lines, including A549 lung cancer cells. nih.gov

Inhibition of Cancer Cell Lines by Indole Analogues

| Compound Analogue | Cell Line | Activity (IC₅₀) |

|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM/ml |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | 10.5 ± 0.07 µM/ml |

| 2-(thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 (Colon) | 11.9 ± 0.05 µM/ml |

| 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 µM |

| 3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 µM |

DYRK1A is a protein kinase implicated in various cellular processes, and its abnormal expression is linked to several human malignancies, including lung and cervical cancers. nih.govccspublishing.org.cn This makes it an attractive target for cancer therapy. nih.gov Selective inhibitors of DYRK1A are considered valuable pharmacological tools for investigating its role in disease. nih.govacs.org Research has shown that indole-based structures can be effective inhibitors of this kinase.

The introduction of an iodo-substituent into certain indole-related scaffolds has been shown to produce potent and selective DYRK1A inhibitors. acs.org For example, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have demonstrated strong inhibitory potency, with IC₅₀ values as low as 6 nM and 22 nM for specific compounds. acs.org These iodo-substituted compounds exhibited high selectivity for DYRK1A over other closely related kinases, a desirable property for a targeted therapeutic agent. nih.govacs.org

DYRK1A Inhibition by Iodo-Indole Analogues

| Compound Analogue | Target | Inhibitory Potency (IC₅₀) |

|---|---|---|

| 10-Iodo-indolo[3,2-c]quinoline derivative (5j) | DYRK1A | 6 nM |

| 10-Iodo-indolo[3,2-c]quinoline derivative (5o) | DYRK1A | 22 nM |

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.gov Studies on various indole analogues have shown their ability to trigger this process in cancer cells. The mechanisms often involve complex biochemical events, including the activation of caspases, a family of enzymes central to the apoptotic pathway. nih.govresearchgate.net

Research on 1,4-benzothiazine analogues, which share structural similarities with some indole derivatives, indicates that these compounds can induce apoptosis through multiple pathways. nih.gov These pathways include the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases-8, -9, and -3. nih.govresearchgate.net Similarly, studies on other indole-related compounds have shown that their cytotoxic effects are linked to the induction of DNA fragmentation and caspase-dependent apoptosis. nih.gov For example, active 2-(thiophen-2-yl)-1H-indole derivatives were found to cause cell cycle arrest, which can be a precursor to apoptosis. nih.govnih.gov

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has created an urgent need for new and effective therapeutic agents. nih.gov Indole and its derivatives have emerged as an important class of compounds with promising activity against a wide variety of microorganisms, including multidrug-resistant bacteria and pathogenic fungi. nih.govchula.ac.th

Indole derivatives have demonstrated a broad spectrum of antibacterial activity. nanobioletters.com Analogues have shown particular efficacy against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA), which is a significant cause of serious infections. nih.govnih.gov

In one study, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) exhibited a potent minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA. nih.gov Other indole derivatives, such as those incorporating benzo[d]imidazole structures, have also shown high activity against staphylococci, with some compounds having MIC values below 1 µg/mL. mdpi.com The activity is not limited to Gram-positive bacteria; various indole derivatives have also shown inhibitory effects against Gram-negative bacteria like Escherichia coli. nanobioletters.com

Antibacterial Activity of Indole Analogues

| Compound Analogue | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 µg/mL |

| Indolylbenzo[d]imidazole (3ao) | Staphylococcus aureus | < 1 µg/mL |

| Indolylbenzo[d]imidazole (3aq) | Staphylococcus aureus | < 1 µg/mL |

| Indole-triazole derivative (3d) | MRSA | More effective than Ciprofloxacin |

In addition to their antibacterial properties, indole analogues have been investigated for their effectiveness against pathogenic fungi. chula.ac.th Fungal infections, particularly those caused by species like Candida albicans, can be a serious health concern, necessitating the development of new antifungal agents. nih.gov

Studies have shown that various indole derivatives possess significant antifungal activity. nanobioletters.com For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated a low MIC of 3.9 µg/mL against C. albicans. mdpi.com Another analogue, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also showed a potent MIC of 3.9 µg/mL against the same fungal strain. mdpi.com Further research has confirmed that introducing specific substituents, such as halogens (I, Cl, Br), to the indole ring is a crucial factor for achieving good antifungal activity. nih.gov

Antitubercular Potential

The indole framework is a recognized privileged structure in the development of novel antitubercular agents. nih.gov A diverse range of functionalized indole derivatives have demonstrated promising activity against Mycobacterium tuberculosis (MTB), including drug-sensitive and resistant strains. nih.govwalshmedicalmedia.com The mechanisms of action for these indole-based compounds are varied, with some targeting specific mycobacterial enzymes. nih.gov

While direct studies on the antitubercular activity of this compound are not extensively documented in publicly available research, the known efficacy of related indole derivatives suggests it as a candidate for investigation. For instance, various synthetic indole derivatives have shown significant in vitro and in vivo activity against MTB. nih.gov Research has demonstrated that certain indole compounds exhibit high activity against both drug-sensitive M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. walshmedicalmedia.com The exploration of indolizine derivatives, which share structural similarities with indoles, has also yielded compounds with notable anti-tubercular effects, with some exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov Given these precedents, this compound warrants further investigation to determine its specific antitubercular potential.

Table 1: Antitubercular Activity of Selected Indole and Indolizine Derivatives

| Compound Type | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indole Derivatives | M. tuberculosis H37Rv | 0.05-2 μg/mL | walshmedicalmedia.com |

| Indole Derivatives | Isoniazid-resistant M. tuberculosis | 0.018-4.44 μg/mL | walshmedicalmedia.com |

| Indolizine Derivatives | M. tuberculosis H37Rv | 4-32 µg/mL | nih.gov |

| Indolizine Derivatives | Multidrug-resistant M. tuberculosis | 16-64 µg/mL | nih.gov |

Antioxidant Activity Evaluation

Indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole nucleus and its ability to scavenge free radicals. The antioxidant activity of these compounds can be influenced by the nature and position of substituents on the indole ring.

Neurological and Receptor Binding Studies

The indole scaffold is a common motif in molecules that interact with the central nervous system, including neurotransmitters like serotonin (B10506). This has prompted research into the neurological effects of various indole derivatives.

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system and a significant target for drug development. nih.gov Indole derivatives, particularly aminoalkylindoles, have been extensively studied as ligands for cannabinoid receptors. nih.gov The affinity of these compounds for the CB1 receptor is highly dependent on their structural features.

Research on chloroindole analogues of synthetic cannabinoids has shown that the position of the halogen atom on the indole core significantly impacts the binding affinity to the human CB1 (hCB1) receptor. mdpi.com Specifically, substitutions at different positions result in varying affinities, with some chloro-substituted indoles displaying Ki values in the low nanomolar range. mdpi.com While direct binding studies for this compound are not available, the precedent set by halogenated indole derivatives suggests that the iodo-substitution could influence its interaction with the CB1 receptor. It is plausible that this compound could act as a modulator of the CB1 receptor, but its specific agonist or antagonist activity and binding affinity require experimental determination.

Table 2: hCB1 Receptor Binding Affinities of Chloroindole Analogues

| Compound | Ki (nM) | Reference |

|---|---|---|

| 2-chloro-MDMB-CHMICA | 0.58 | mdpi.com |

| 4-chloro-MDMB-CHMICA | 9.8 | mdpi.com |

| 5-chloro-MDMB-CHMICA | 2.1 | mdpi.com |

| 6-chloro-MDMB-CHMICA | 0.96 | mdpi.com |

| 7-chloro-MDMB-CHMICA | 0.73 | mdpi.com |

Radioiodinated compounds are valuable tools in nuclear medicine for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The development of radioiodinated ligands that can cross the blood-brain barrier and bind to specific receptors allows for the visualization and study of various neurological processes and disorders. researchgate.netresearchgate.net

The incorporation of a radioactive iodine isotope, such as ¹²³I or ¹²⁵I, into an indole scaffold like that of this compound could potentially yield a useful brain imaging agent. The utility of such a tracer would depend on its ability to penetrate the brain and its specific binding to a target of interest, such as the CB1 receptor. While the development of a radioiodinated version of this compound for brain imaging has not been specifically reported, the principle has been successfully applied to other molecules for imaging targets like benzodiazepine receptors. nih.gov Further research would be needed to synthesize a radioiodinated version of this compound and evaluate its potential as a brain imaging agent.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. For indole derivatives, SAR studies have provided valuable insights into the features that govern their various pharmacological effects. researchgate.netnih.gov

In the context of the activities discussed for this compound, several structural features are of note. The methyl group at the 1-position (N-methylation) can influence the compound's lipophilicity and its interaction with biological targets. The iodine atom at the 2-position is a key feature. Halogenation of the indole ring is a common strategy in medicinal chemistry to modulate biological activity. The position and nature of the halogen can affect binding affinity to receptors, as seen in studies of cannabinoid receptor ligands. mdpi.com The iodine atom, being a large and lipophilic halogen, can significantly alter the steric and electronic properties of the indole ring, potentially enhancing its interaction with specific binding pockets in target proteins. A comprehensive SAR study of analogues of this compound, involving modifications at the 1- and 2-positions, as well as substitutions on the benzene (B151609) portion of the indole ring, would be necessary to fully elucidate the structural requirements for its potential biological activities.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is fundamental to the development of any therapeutic agent. For indole derivatives, a variety of mechanisms have been elucidated depending on their specific biological effects. nih.gov

For potential antitubercular activity, indole-based compounds have been shown to target various mycobacterial processes. Some act by inhibiting enzymes crucial for the survival of M. tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). nih.gov In terms of antioxidant activity, the primary mechanism for indole derivatives is believed to be through hydrogen atom transfer or single electron transfer to neutralize free radicals. The molecular mechanism underlying the potential neurological effects of this compound would likely involve its direct interaction with specific receptors in the brain, such as the CB1 receptor. mdpi.com Elucidating the precise molecular mechanisms of this compound would require extensive in vitro and in vivo studies, including enzymatic assays, receptor binding studies, and cellular assays to identify its specific molecular targets and signaling pathways.

In Silico Pharmacological Role Prediction

Computational, or in silico, methods have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective means to predict the pharmacological profiles of novel chemical entities. For this compound and its analogues, in silico studies, including quantitative structure-activity relationship (QSAR), molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions, provide valuable insights into their potential therapeutic applications and pharmacokinetic properties. Although specific comprehensive in silico studies on this compound are not extensively documented in publicly available research, the pharmacological roles of this compound can be inferred by examining computational studies on structurally related N-methylated and 2-halogenated indole derivatives.

The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Computational studies on various indole derivatives have predicted a broad spectrum of biological activities. The introduction of specific substituents, such as a methyl group at the N1 position and an iodine atom at the C2 position, significantly influences the molecule's electronic and steric properties, thereby modulating its predicted pharmacological effects.

In silico approaches are instrumental in the early stages of drug development to forecast the pharmacokinetic and safety profiles of compounds. For substituted indole derivatives, these computational predictions are crucial for identifying promising lead candidates while minimizing late-stage failures.

Predicted Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for indole derivatives help in assessing their drug-likeness. Studies on various N-substituted and halogenated indoles suggest that these modifications can significantly impact pharmacokinetic parameters.

For instance, the methylation at the N1 position of the indole ring generally increases lipophilicity, which can, in turn, influence absorption and distribution. Computational models predict that N-methylation can enhance the ability of indole derivatives to cross cellular membranes, potentially including the blood-brain barrier. However, this increased lipophilicity must be balanced to maintain adequate aqueous solubility for oral bioavailability.

The presence of a halogen, such as iodine, at the C2 position also contributes to the lipophilicity of the molecule. In silico models for halogenated indole derivatives have been used to predict their absorption and distribution characteristics. These studies often utilize parameters such as calculated logP (cLogP) to estimate lipophilicity. For a series of 2- and 3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, in silico predictions of Log P values were instrumental in assessing their lipophilic character neliti.com.

Furthermore, computational tools can predict potential interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family. The prediction of which CYP isoforms might metabolize a compound is vital for anticipating drug-drug interactions. For some indole derivatives, in silico studies have successfully predicted their potential to inhibit specific CYP enzymes. For melatonin derivatives, the addition of bulky groups at the N1-position was predicted to obstruct hydroxylation by CYP1A2 nih.gov.

Toxicity prediction is another critical component of in silico analysis. Computational models can estimate various toxicological endpoints, including mutagenicity, carcinogenicity, and organ toxicity. For novel indole derivatives, in silico toxicity studies have shown high LD50 values in computational animal models, suggesting the compounds are likely to be safe and non-carcinogenic japsonline.com.

The following table summarizes the predicted ADMET properties for substituted indole derivatives based on computational studies of analogous compounds.

| Property | Predicted Effect of N-Methylation | Predicted Effect of 2-Halogenation | Rationale from Analogue Studies |

| Absorption | Generally increased | Generally increased | Enhanced lipophilicity improves membrane permeability. |

| Distribution | Potential for increased BBB penetration | May increase tissue distribution | Increased lipophilicity can facilitate passage across the blood-brain barrier. |

| Metabolism | May influence CYP450 interactions | Can alter metabolic stability | Substituents can block or create new sites for metabolic enzymes. |

| Toxicity | Variable, requires specific prediction | Generally predicted to be low | In silico models for various substituted indoles suggest low toxicity. |

Predicted Therapeutic Targets and Bioactivities

Molecular docking and QSAR studies on N-methylated and 2-halogenated indole analogues have suggested a range of potential therapeutic targets and biological activities.

Anticancer Activity: N-methylated indole derivatives incorporating pyrazole moieties have been evaluated computationally for their anticancer potential. Density Functional Theory (DFT) methods have been used to analyze their molecular structure and electronic properties to understand the interaction between these molecules and biological targets responsible for anticancer activity [].

Enzyme Inhibition: In silico studies have identified 2-methylindole analogues as potential inhibitors of cholinesterases and glutathione S-transferase arabjchem.org. Molecular docking simulations have been employed to elucidate the binding interactions between these indole derivatives and the active sites of these enzymes arabjchem.org. Similarly, molecular docking has been used to investigate N-substituted indole derivatives as potential selective COX-2 inhibitors for anti-inflammatory effects nih.gov. The interaction energy calculations from these studies help in identifying potent enzyme inhibitors nih.gov.

Antimicrobial Activity: Molecular docking studies have been performed on indole derivatives to predict their efficacy as antimicrobial agents. For instance, certain N-substituted indole derivatives have been docked against microbial enzymes to understand their binding modes and predict their antimicrobial potential nih.govfrontiersin.org.

Receptor Binding: QSAR studies on 2-substituted indole derivatives have been conducted to understand their binding affinity to melatonin receptors. These studies have revealed that the lipophilicity and electronic properties of the substituent at the C2 position are crucial for receptor affinity.

The table below outlines potential therapeutic targets for this compound based on in silico studies of analogous compounds.

| Predicted Activity | Therapeutic Target(s) | Basis of Prediction from Analogue Studies |

| Anticancer | Various cancer-related proteins | DFT and molecular docking of N-methylated indoles. |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Molecular docking of N-substituted indole derivatives. nih.gov |

| Neuroprotective | Cholinesterases, GSK-3β | Molecular docking of 2-methylindole and other substituted indole derivatives. neliti.comarabjchem.org |

| Antimicrobial | Microbial enzymes | Molecular docking of N-substituted and halogenated indole derivatives. nih.govfrontiersin.org |

Computational and Theoretical Investigations of 2 Iodo 1 Methyl 1h Indole

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it invaluable for elucidating complex organic reaction mechanisms. For derivatives like 2-Iodo-1-methyl-1H-indole, DFT calculations can map out entire reaction pathways, characterize transition states, and determine activation energies, thereby explaining observed product distributions and reaction efficiencies.

A primary application for 2-iodoindole derivatives is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. DFT studies on model systems of 2-iodoindoles have been instrumental in detailing the catalytic cycle of these transformations. The generally accepted mechanism involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium catalyst, typically Pd(0). DFT calculations can model the geometry of the transition state for this step and calculate its energy barrier, confirming the feasibility of the C-I bond activation.

Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with an organoboron reagent. Computational models help to understand the role of the base and solvent in this step, which is often the rate-determining step of the cycle.

Reductive Elimination: Finally, the desired C-C bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. DFT calculations provide the energy profile for this final step, leading to the stable product.

Beyond cross-coupling, DFT has been used to probe the mechanisms of other reactions involving indole (B1671886) substrates. For instance, studies on the gold(I)-catalyzed alkynylation of indoles with hypervalent iodine reagents have revealed detailed mechanistic pathways, including the coordination of the catalyst and the nucleophilic attack by the indole ring. researchgate.netajchem-a.com These theoretical investigations show how the catalyst, substrate, and reagents interact at each stage, providing a level of detail that is often inaccessible through experimental means alone.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. jocpr.com

While specific molecular docking studies focusing solely on this compound are not extensively documented in public literature, the principles can be readily applied. A docking study involving this compound would explore its potential binding modes within the active site of a target protein. Key interactions that would be assessed include:

Hydrophobic Interactions: The bicyclic indole ring system can engage in favorable hydrophobic interactions with nonpolar amino acid residues.

Hydrogen Bonding: Although the N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor, other atoms in a larger molecule containing this moiety could participate in hydrogen bonding.

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The iodine atom at the C2 position is a particularly interesting feature. It can act as a halogen bond donor, forming a non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) in the protein's active site. This type of interaction is increasingly recognized for its importance in ligand-target binding and can significantly enhance binding affinity and selectivity.

Docking simulations for various functionalized indole derivatives have successfully predicted their binding affinities and modes of action for targets such as cyclooxygenase (COX) enzymes, kinases, and nicotinic acetylcholine (B1216132) receptors. ajchem-a.comjocpr.com Such studies are crucial for rational drug design and for understanding the structure-activity relationships of potential therapeutic agents.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For any computational study, an essential first step is to determine the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. This is typically achieved through geometry optimization using quantum chemical methods like DFT.

For this compound, the core indole ring system is planar and rigid. The primary conformational freedom involves the orientation of the N-methyl group. While rotation around the C-N single bond is possible, the steric barrier is generally low. A full conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles to identify all low-energy conformers and the energy barriers separating them.

A patent for a series of related compounds mentions that conformational analysis was carried out to determine the spatial position of substituents and to identify putative bioactive conformations. jocpr.com This highlights the practical importance of such studies. The optimized geometry is a prerequisite for accurate calculations of other properties, including electronic structure, spectroscopic parameters, and reactivity. The energetic profile provides insights into the molecule's flexibility, which can be crucial for its ability to bind to a biological target.

Table 1: Representative Data from Conformational Analysis This interactive table provides an example of data that would be generated from a typical conformational analysis. Specific experimental or calculated values for this exact compound are not available in the cited literature.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Optimized Ground State Energy | The lowest calculated energy of the molecule after geometry optimization. | Method-dependent (e.g., in Hartrees) |

| Key Dihedral Angle (e.g., C8-N1-C9-H) | Defines the orientation of the methyl group relative to the indole plane. | ~0° or 180° |

| Rotational Energy Barrier | The energy required to rotate the N-methyl group. | Low (typically < 2 kcal/mol) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a stronger nucleophile. The spatial distribution of the HOMO shows where the molecule is most likely to react with an electrophile.

LUMO: The LUMO is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a stronger electrophile. The distribution of the LUMO shows where a nucleophile is most likely to attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Properties This table presents expected trends and representative values for FMO analysis based on DFT calculations of similar indole derivatives. Specific published values for this compound are not available.

| Property | Description | Expected Value/Trend | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV | Indicates moderate to good electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV | Indicates ability to accept electrons in reactions like cross-coupling. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.5 to 5.5 eV | Suggests high kinetic stability under normal conditions. |

Global Reactivity Indices and Electronic Properties

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronic Chemical Potential (μ): Represents the "escaping tendency" of electrons. It is calculated as μ = -(I+A)/2. A molecule with a high chemical potential is a good electron donor.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = μ²/2η.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron density can be polarized.

For this compound, these indices quantify the concepts discussed in FMO analysis. DFT calculations for related indole derivatives have been used to determine these properties, providing a framework for predicting their behavior in chemical reactions. frontiersin.org The values would characterize the molecule as a moderately soft nucleophile, consistent with the known chemistry of the indole ring system.

Table 3: Representative Global Reactivity Indices This table illustrates the type of data obtained from conceptual DFT calculations. The values are representative and based on calculations for analogous substituted indoles.

| Index | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.5 - 6.0 | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.0 | Energy released upon gaining an electron. |

| Chemical Potential (μ) | -(I+A)/2 | -3.0 to -3.5 | Indicates electron-donating capability. |

| Chemical Hardness (η) | (I-A)/2 | 2.25 - 2.75 | Correlates with stability and the HOMO-LUMO gap. |

| Electrophilicity (ω) | μ²/2η | 1.6 - 2.2 | Measures electrophilic character. |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy maps the carbon framework of a molecule. The spectrum for 2-iodo-1-methyl-1H-indole shows nine distinct carbon signals, consistent with its molecular structure. The carbon atom bonded to the iodine (C2) is significantly shifted upfield due to the "heavy atom effect," appearing at approximately 83.9 ppm. The N-methyl carbon provides a signal in the aliphatic region around 34.0 ppm. The remaining aromatic and pyrrole (B145914) ring carbons resonate in the typical downfield region for sp²-hybridized carbons.

| Assignment | ¹³C Chemical Shift (δ) in ppm |

|---|---|

| N-CH₃ | 34.0 |

| C2 | 83.9 |

| Aromatic/Pyrrole Carbons | 109.6, 111.7, 119.4, 119.7, 121.7, 129.5, 138.0 |

¹⁹F NMR Spectroscopy is a specialized NMR technique used for the analysis of fluorine-containing compounds. As this compound does not possess any fluorine atoms in its structure, ¹⁹F NMR spectroscopy is not an applicable technique for its direct structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₈IN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass serves as a benchmark for experimental determination. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are used to generate ions, which are then analyzed. The high accuracy of HRMS allows for the confident confirmation of the molecular formula. For instance, in the analysis of a closely related derivative, this compound-3-carbaldehyde, ESI-HRMS provided a measured [M+H]⁺ value of 285.9725, which is in excellent agreement with the calculated value of 285.9723 for its formula, C₁₀H₉INO. rsc.org This level of precision is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈IN |

| Monoisotopic Mass (Calculated) | 256.9702 u |

| Expected [M+H]⁺ Ion | 257.9775 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

While no published crystal structure for this compound itself is currently available, an SC-XRD analysis would provide a wealth of structural information. The key findings from such an analysis would include:

Unambiguous confirmation of atomic connectivity: Verifying the indole (B1671886) ring system and the positions of the methyl and iodo substituents.

Precise bond lengths and angles: Providing quantitative data on the geometry of the molecule.

Intermolecular interactions: Revealing how molecules pack together in the crystal lattice, including potential π-π stacking or other non-covalent interactions.

Conformational details: Determining the planarity of the indole ring system.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its structural features.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Structural Feature |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Indole Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | N-CH₃ Group |

| Aromatic C=C Stretch | 1450 - 1600 | Indole Ring |

| C-N Stretch | 1300 - 1370 | N-Methyl & Ring |

| C-H Bending (out-of-plane) | 700 - 900 | Substituted Benzene (B151609) Ring |

The spectrum serves as a molecular "fingerprint," and the presence of these specific bands provides strong evidence for the compound's identity, while the absence of unexpected peaks (e.g., an N-H stretch around 3300 cm⁻¹) confirms the N-methylation of the indole ring.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light.

Flash Column Chromatography is a preparative technique used for the purification of the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent or solvent mixture (eluent) is passed through to separate the desired compound from impurities based on differential adsorption.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final compound. A small amount of the sample is injected into a column, and its components are separated based on their affinity for the stationary and mobile phases. A detector, such as a UV detector, measures the amount of each component as it elutes from the column, generating a chromatogram. The purity of this compound can be quantified by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are routinely confirmed using this method for derivatives of the target compound. nih.gov

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While established methods for the synthesis of haloindoles exist, the future of organic synthesis lies in the adoption of green and sustainable practices. Research in this area will likely focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents.

Key future directions include:

Catalytic C-H Iodination: A primary goal is the development of methods for the direct C-H iodination of 1-methylindole (B147185) at the C2 position. This would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into selective transition-metal catalysts or organocatalysts will be crucial.

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidants and reagents. mdpi.comresearchgate.net Future work could establish an electrochemical protocol for the iodination of 1-methylindole, using electricity as a traceless reagent to generate the iodinating species in situ. mdpi.comorganic-chemistry.org This approach enhances safety and reduces chemical waste.

Flow Chemistry: Continuous-flow reactors provide significant advantages in terms of safety, scalability, and reaction control, particularly for handling reactive intermediates. rsc.org Developing a flow-based synthesis for 2-Iodo-1-methyl-1H-indole could lead to higher yields, improved purity, and a safer manufacturing process. rsc.org

Green Solvents and Conditions: Moving away from traditional volatile organic compounds is a core tenet of green chemistry. researchgate.net Future synthetic routes will explore the use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents for the preparation of this compound and its derivatives. tandfonline.comnih.gov Additionally, energy-efficient techniques like microwave-assisted researchgate.net or ultrasound-promoted reactions will be further investigated to shorten reaction times and improve yields. tandfonline.com

| Approach | Potential Advantages | Research Focus |

|---|---|---|

| Direct C-H Iodination | High atom economy, reduced steps. | Development of selective catalysts. |

| Electrosynthesis | Avoids chemical oxidants, enhanced safety. mdpi.comresearchgate.net | Optimization of electrode materials and reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and control. rsc.org | Reactor design and process optimization. |

| Green Solvents | Reduced environmental impact, potential for new reactivity. nih.gov | Screening of water, ionic liquids, and deep eutectic solvents. tandfonline.com |

Exploration of New Chemical Transformations and Reactivity Patterns

The iodine atom at the C2 position serves as a versatile synthetic handle, primarily for cross-coupling reactions. Future research will aim to expand the repertoire of transformations and better understand the compound's reactivity.

Novel Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are well-established for iodoindoles, there is scope for exploring less common or newly developed cross-coupling methodologies. mdpi.com This includes investigating couplings with a wider range of organometallic reagents and exploring novel catalytic systems that offer improved efficiency or functional group tolerance.

Electrochemical Halogen-Atom Transfer (e-XAT): A frontier area is the use of this compound in electrochemical halogen-atom transfer (e-XAT) mediated reactions. This strategy allows for the generation of indole radicals under mild, transition-metal-free conditions, enabling cross-coupling with various partners that may be incompatible with traditional methods. acs.org

Photoredox Catalysis: The C-I bond is susceptible to cleavage under photoredox conditions. Future studies will likely explore the use of visible-light photoredox catalysis to generate a 2-indolyl radical from this compound, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Iodine-Mediated Reactions: Beyond being a leaving group, the iodine atom can participate in halogen bonding or act as a Lewis acid activator. Research into iodine-catalyzed reactions where the iodo-indole itself might play a catalytic or mediating role in transformations at other positions of a molecule represents an intriguing avenue. nih.gov

Expansion of Pharmacological Spectrum and Therapeutic Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs. researchgate.net Derivatives of this compound are promising candidates for drug discovery programs.

The primary future direction is the systematic synthesis and screening of libraries derived from this iodo-indole precursor. By utilizing the efficient cross-coupling reactions mentioned previously, a wide array of substituents can be introduced at the C2 position. These libraries can then be screened for various biological activities.

Potential therapeutic targets include:

Anticancer Agents: Many indole derivatives exhibit potent antiproliferative activity. nih.gov Future work will involve creating derivatives of this compound and testing them against various cancer cell lines, potentially targeting kinases or other signaling pathways implicated in cancer.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal compounds. Iodo-indole derivatives have already shown promise in this area, and new analogs could be developed as potent agents against resistant strains like MRSA. nih.gov

Antiviral Compounds: The indole scaffold is present in several antiviral drugs. Libraries based on this compound could be screened for activity against a range of viruses, including HIV and influenza.

Neuropharmacological Agents: Given the structural similarity of the indole core to neurotransmitters like serotonin (B10506), derivatives could be designed to interact with receptors and enzymes in the central nervous system, with potential applications for treating depression, anxiety, or neurodegenerative diseases.

Advanced Computational Modeling for Drug Design and Mechanism Prediction

In silico techniques are indispensable in modern drug discovery and mechanistic studies. For this compound, computational chemistry will play a pivotal role in rationally guiding future research.

Structure-Based Drug Design: Using crystal structures of target proteins (e.g., enzymes, receptors), molecular docking simulations can predict the binding affinity and orientation of virtual libraries of 2-substituted 1-methylindoles. This approach allows for the prioritization of compounds for synthesis, saving time and resources.

Pharmacophore Modeling: By analyzing the structures of known active compounds for a particular biological target, a pharmacophore model can be generated. This model defines the essential steric and electronic features required for activity and can be used to screen virtual libraries of this compound derivatives to identify promising new candidates.